(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Chemical Properties
(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of interest in synthetic chemistry, particularly in the synthesis of biologically active molecules. It has been synthesized from 2-naphthoic acid through a sequence involving bromination, esterification, substitution, reduction, rearrangement, and hydrogenolysis, yielding the biologically active compound as a hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011). This process highlights the compound's utility as a precursor in the synthesis of dopaminergic agents.
Biological Activity
The compound serves as a valuable precursor in the synthesis of molecules with potential pharmacological applications. For instance, its derivative (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene has been synthesized for use as a precursor to the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, employing a chemoenzymatic protocol (Orsini, Sello, Travaini, & Gennaro, 2002). This highlights its role in the development of new therapeutic agents targeting serotonergic receptors.
Pharmacological Characterization
In the realm of novel antidepressants, a structurally related compound, A-80426, has been identified as a new class of agents combining α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This dual activity profile suggests potential utility in treating depression (Meyer et al., 1995). The compound's structure and activity relationship underscores its significance in medicinal chemistry research focused on antidepressant drugs.
Synthetic Intermediates
The compound and its derivatives are significant synthetic intermediates for bioactive compounds. Their acylation and subsequent reduction have been explored to afford aminonaphthyl alcohols, primarily in cis-form, demonstrating their utility in the synthesis of complex molecules (Wei-dong, 2013). These intermediates are crucial for the development of new chemical entities with potential therapeutic applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFLGQHJVWSALN-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@@H](C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
58349-23-8 |
Source
|
Record name | (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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